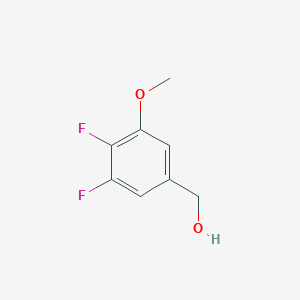

(3,4-Difluoro-5-methoxyphenyl)methanol

Description

(3,4-Difluoro-5-methoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol backbone substituted with two fluorine atoms at the 3- and 4-positions, a methoxy group at the 5-position, and a hydroxymethyl group at the benzylic position. Its molecular formula is C₈H₇F₂O₂, with a molecular weight of 188.14 g/mol. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance pharmacological properties such as bioavailability and receptor binding .

The synthesis of this compound and its derivatives often involves halogenated precursors. For example, a related glucocorticoid receptor agonist, (3,4-difluoro-5-methoxyphenyl)(1-(4-fluorophenyl)-4a-methyl-4,4a,5,6,7,8-hexahydro-1H-benzo[f]indazol-5-yl)methanol, was synthesized using 5-bromo-2,3-difluoroanisole as a key intermediate, achieving a yield of 61.9% . Nuclear magnetic resonance (NMR) data for such compounds confirm structural integrity, with distinct signals for methoxy (δ 3.92 ppm) and aromatic protons (δ 6.72–7.54 ppm) .

Properties

IUPAC Name |

(3,4-difluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERMCFDXSJJJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of (3,4-Difluoro-5-methoxyphenyl)methanol typically begins with commercially available starting materials such as 3,4-difluoroanisole.

Reaction Steps:

Industrial Production Methods: Industrial production methods for (3,4-Difluoro-5-methoxyphenyl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3,4-Difluoro-5-methoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The methoxy group and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of (3,4-Difluoro-5-methoxyphenyl)aldehyde or (3,4-Difluoro-5-methoxybenzoic acid).

Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

1.1. Anticancer Activity

Research indicates that derivatives of (3,4-Difluoro-5-methoxyphenyl)methanol have potential as anticancer agents. The compound's structure allows for modifications that enhance its efficacy against specific cancer types. For instance, studies have shown that fluorinated phenolic compounds can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

1.2. Enzyme Inhibition

The compound has been explored for its ability to inhibit certain enzymes linked to disease progression. For example, it has been identified as a potential inhibitor of MEK enzymes, which play a crucial role in the MAPK signaling pathway associated with various cancers . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

2.1. Building Block in Organic Synthesis

(3,4-Difluoro-5-methoxyphenyl)methanol serves as a versatile building block in the synthesis of more complex organic molecules. Its unique fluorinated structure allows chemists to introduce various functional groups through nucleophilic substitutions and coupling reactions . This property is particularly valuable in the development of new materials and pharmaceuticals.

2.2. Ligand Development

The compound has been utilized in the design of ligands for metal-catalyzed reactions. Its ability to form stable complexes with transition metals enhances catalytic activity and selectivity in organic transformations . This application is crucial for developing efficient synthetic routes in medicinal chemistry.

3.1. Development of Selective PI3K Inhibitors

A study focused on the modification of (3,4-Difluoro-5-methoxyphenyl)methanol led to the creation of selective phosphoinositide 3-kinase (PI3K) inhibitors. These inhibitors showed promising results in preclinical models for treating leukemia and respiratory diseases by selectively targeting PI3K δ isoforms without affecting other isoforms .

3.2. Cosmetic Formulations

The compound has also found applications in cosmetic formulations as a stabilizing agent due to its favorable chemical properties. It can enhance the stability and performance of various cosmetic products, making it an attractive ingredient for formulators looking to improve product efficacy .

Data Tables

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group contributes to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Biological Activity

(3,4-Difluoro-5-methoxyphenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of (3,4-Difluoro-5-methoxyphenyl)methanol is C9H10F2O2. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity and can influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (3,4-Difluoro-5-methoxyphenyl)methanol. For instance, compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 (breast cancer) | 0.075 |

| 2 | Hs578T (triple-negative breast cancer) | 0.033 |

| 3 | MDA-MB-231 (breast cancer) | 0.620 |

These findings suggest that modifications in the phenolic structure, such as the introduction of difluoro and methoxy groups, can enhance anticancer activity by altering the compound's interaction with cellular pathways involved in tumor proliferation .

The mechanism by which (3,4-Difluoro-5-methoxyphenyl)methanol exerts its biological effects is not fully elucidated; however, it is believed to involve:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes linked to cancer progression.

- Induction of Apoptosis : Studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at various phases, particularly at G1/S transition .

Antioxidant and Antibacterial Activities

In addition to anticancer properties, (3,4-Difluoro-5-methoxyphenyl)methanol has been investigated for its antioxidant and antibacterial activities:

- Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

- Antibacterial Activity : Preliminary studies show effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

- Study on Fluorinated Phenols : A study demonstrated that fluorinated phenolic compounds showed enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards healthy cells .

- Comparative Analysis : Research comparing various derivatives indicated that the introduction of fluorine significantly improved the bioactivity profile of the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.